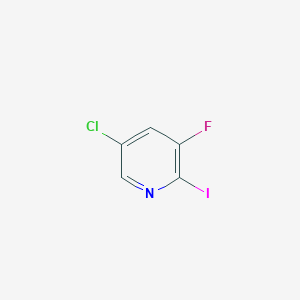

5-Chloro-3-fluoro-2-iodopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-fluoro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFIN/c6-3-1-4(7)5(8)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAAMIXTBBVWRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446922 | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514797-98-9 | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=514797-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Chloro-3-fluoro-2-iodopyridine

Abstract

This technical guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of 5-Chloro-3-fluoro-2-iodopyridine, a key building block in contemporary medicinal chemistry and drug development. The synthesis is achieved through a robust and reliable Sandmeyer-type reaction, starting from the readily available precursor, 2-amino-5-chloro-3-fluoropyridine. This document elucidates the underlying chemical principles, provides a step-by-step experimental procedure, and addresses critical aspects of reaction optimization, safety, and product characterization. The intended audience for this guide includes researchers, scientists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Significance of Polysubstituted Pyridines

Polysubstituted pyridine scaffolds are of paramount importance in the pharmaceutical and agrochemical industries. The unique electronic properties and the ability of the pyridine nitrogen to engage in hydrogen bonding make this heterocycle a privileged structure in drug design. Specifically, the introduction of multiple halogen atoms onto the pyridine ring allows for fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provides multiple handles for further chemical diversification through cross-coupling reactions.

5-Chloro-3-fluoro-2-iodopyridine is a versatile synthetic intermediate. The distinct reactivity of the iodo, chloro, and fluoro substituents allows for selective and sequential functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. For instance, the iodine at the 2-position is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of a wide range of substituents at this position.

Synthetic Strategy: A Chemoselective Approach

The synthesis of 5-Chloro-3-fluoro-2-iodopyridine is most effectively and reliably achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of an amino group to a halide.[1] This strategy was chosen for its high efficiency, operational simplicity, and the ready availability of the starting material.

The overall synthetic transformation is depicted below:

Caption: Synthetic route to 5-chloro-3-fluoro-2-iodopyridine.

The synthesis commences with the diazotization of 2-amino-5-chloro-3-fluoropyridine. This is followed by the displacement of the resulting diazonium group with iodide. This two-step, one-pot procedure is highly efficient and avoids the need for isolating the potentially unstable diazonium salt intermediate.

Mechanistic Insights

The Sandmeyer reaction proceeds through a radical mechanism.[1] The key steps are:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (formed in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[2][3]

-

Iodide-induced decomposition: In the case of iodination, a copper catalyst is generally not required.[4] The iodide ion acts as a nucleophile and a reducing agent, leading to the formation of an aryl radical and the liberation of nitrogen gas.

-

Iodine transfer: The aryl radical then abstracts an iodine atom from another iodide ion or an iodine molecule to form the final product.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and scalability.

4.1. Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier Recommendation |

| 2-amino-5-chloro-3-fluoropyridine | 246847-98-3 | C₅H₄ClFN₂ | 146.55 | >97% | Major chemical suppliers |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | >99% | ACS grade or equivalent |

| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | H₂SO₄ | 98.08 | 95-98% | ACS grade or equivalent |

| Potassium Iodide (KI) | 7681-11-0 | KI | 166.00 | >99% | ACS grade or equivalent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | >99.8% | ACS grade or equivalent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | >99.5% | ACS grade or equivalent |

| Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | Na₂S₂O₃ | 158.11 | >98% | ACS grade or equivalent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | >99.5% | ACS grade or equivalent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | - | Laboratory grade |

4.2. Step-by-Step Procedure

Caption: Workflow for the synthesis of 5-chloro-3-fluoro-2-iodopyridine.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-amino-5-chloro-3-fluoropyridine (1.0 eq).

-

Acidic Dissolution: To the flask, add deionized water and cool the mixture to 0-5 °C in an ice-water bath. Slowly add concentrated sulfuric acid (2.0 eq) dropwise, ensuring the temperature does not exceed 10 °C. Stir until the starting material is fully dissolved.

-

Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in deionized water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature between 0-5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

-

Iodination: Prepare a solution of potassium iodide (1.5 eq) in deionized water. Add the KI solution dropwise to the reaction mixture. Effervescence (release of N₂) should be observed. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. To remove any residual iodine, add a 10% aqueous solution of sodium thiosulfate until the dark color of the solution disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous phase).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 5-Chloro-3-fluoro-2-iodopyridine as a solid.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate.

-

Reagent Handling: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizing agent and is toxic. Handle these reagents with extreme care.

Characterization

The identity and purity of the synthesized 5-Chloro-3-fluoro-2-iodopyridine should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will confirm the structure of the compound.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the final product.

Conclusion

The synthesis of 5-Chloro-3-fluoro-2-iodopyridine via the Sandmeyer-type reaction of 2-amino-5-chloro-3-fluoropyridine is a highly efficient and reliable method. This guide provides a comprehensive and practical protocol that can be readily implemented in a laboratory setting. The versatility of the product as a synthetic intermediate underscores the importance of this procedure in the broader context of medicinal chemistry and drug discovery.

References

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and innovative Research. [Link]

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. ResearchGate. [Link]

- Synthesis method of 2-amino-5-iodopyridine.

-

A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. ResearchGate. [Link]

-

A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH. [Link]

- Preparation method of 2-amino-3-fluoropyridine.

-

Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]

-

Basic Principles, Methods and Application of Diazotization Titration. Pharmaguideline. [Link]

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Royal Society of Chemistry. [Link]

-

Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a. ResearchGate. [Link]

-

Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Dissertation. [Link]

-

'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. [Link]

- Process for the preparation of 2-amino-5-iodopyridine.

-

DIAZOTIZATION TITRATION. KK Wagh College of Pharmacy. [Link]

-

Sandmeyer reaction. Wikipedia. [Link]

-

Sodium nitrite titration/ Diazotization Titration Principle. Unknown Source. [Link]

-

Diazotization (Sodium Nitrite Titration). Scribd. [Link]

Sources

Introduction: A Versatile Halogenated Pyridine Building Block

An In-Depth Technical Guide to 5-Chloro-3-fluoro-2-iodopyridine: Properties, Reactivity, and Applications

5-Chloro-3-fluoro-2-iodopyridine is a strategically important heterocyclic compound for researchers and chemical development professionals. Its pyridine core is a common scaffold in biologically active molecules, and the unique arrangement of three distinct halogen atoms—iodine, chlorine, and fluorine—provides a powerful toolkit for selective, stepwise functionalization.[1] The differentiated reactivity of the carbon-halogen bonds makes this molecule an exceptionally versatile intermediate in the synthesis of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide offers an in-depth exploration of its chemical properties, synthetic utility, and core applications, providing field-proven insights for its effective use in research and development.

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the integrity and reactivity of 5-Chloro-3-fluoro-2-iodopyridine. The following table summarizes its key physical properties and mandated storage conditions.

| Property | Value | Reference |

| CAS Number | 884494-49-9 | [3][4] |

| Molecular Formula | C₅H₂ClFIN | [3][4] |

| Molecular Weight | 257.43 g/mol | [3][5] |

| Appearance | Solid | [6] |

| Melting Point | 105-110°C | [6] |

| Purity | ≥98% | [6] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere; freezer storage at -20°C is recommended. | [3] |

Safety and Handling Precautions

As a halogenated organic compound, 5-Chloro-3-fluoro-2-iodopyridine requires careful handling to minimize exposure and risk.

-

Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes significant skin and serious eye irritation and may lead to respiratory irritation.[7][8][9]

-

Precautionary Measures:

-

Use only in a well-ventilated area, such as a fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Avoid breathing dust or fumes.[7]

-

Wash hands and any exposed skin thoroughly after handling.[9]

-

In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[7][9]

-

Synthesis and Manufacturing

Proposed Synthetic Pathway from 2-Amino-5-chloro-3-fluoropyridine

The conversion of the amino group at the C2 position into an iodo group is a classic transformation that leverages the reactivity of diazonium salts.

Caption: Proposed synthesis of 5-Chloro-3-fluoro-2-iodopyridine.

Detailed Experimental Protocol: Diazotization and Iodination

This protocol is a representative procedure based on standard methods for converting 2-aminopyridines to 2-iodopyridines.

-

Diazotization:

-

To a stirred solution of concentrated sulfuric acid in water, cooled to 0-5 °C in an ice-salt bath, add 2-amino-5-chloro-3-fluoropyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Stir the resulting solution until all the solid has dissolved.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water and add it dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 30-60 minutes at this temperature to ensure complete formation of the diazonium salt. The reaction can be monitored for the absence of the starting amine by TLC.

-

-

Iodination:

-

Prepare a solution of potassium iodide (KI) (1.5 eq) in water.

-

Add the freshly prepared diazonium salt solution dropwise to the KI solution at room temperature. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, then gently warm to 40-50 °C for 30 minutes to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with a saturated sodium thiosulfate solution to remove any residual iodine, then wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 5-Chloro-3-fluoro-2-iodopyridine.

-

Chemical Reactivity: A Platform for Selective Functionalization

The synthetic power of 5-Chloro-3-fluoro-2-iodopyridine stems from the differential reactivity of its three carbon-halogen bonds, particularly in palladium-catalyzed cross-coupling reactions. The general order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl >> C-F . This hierarchy allows for highly selective, stepwise modifications of the pyridine ring.

Caption: Reactivity of C-X bonds in Pd-catalyzed cross-coupling.

Reactions at the C2-Iodo Position

The C-I bond is the primary site for functionalization due to its high reactivity. This allows for the introduction of a wide variety of substituents under relatively mild conditions.

-

Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling with boronic acids or their esters.[10][11] It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C2 position.[12]

-

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of C(sp²)-C(sp) bonds by coupling with terminal alkynes, providing access to arylethynylpyridines.[13][14] This is typically achieved using a palladium catalyst and a copper(I) co-catalyst.[15]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines, amides, or other nitrogen-containing functional groups.

Reactions at the C5-Chloro Position

The C-Cl bond is significantly less reactive than the C-I bond. It can be targeted for cross-coupling after the C2 position has been functionalized, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher reaction temperatures. It can also undergo nucleophilic aromatic substitution (SNAr) under forcing conditions.

The Role of the C3-Fluoro Group

The fluorine atom at the C3 position is generally unreactive in cross-coupling reactions.[16] Its primary role is electronic; as a highly electronegative atom, it lowers the electron density of the pyridine ring, which can influence the kinetics and regioselectivity of reactions. The presence of fluorine is a desirable feature in many pharmaceutical candidates due to its ability to modulate metabolic stability and binding affinity.[16]

Key Experimental Protocols: Cross-Coupling Reactions

Protocol 1: Suzuki-Miyaura Coupling at the C2 Position

This procedure provides a general framework for the palladium-catalyzed coupling of 5-Chloro-3-fluoro-2-iodopyridine with an arylboronic acid.

-

Reaction Setup:

-

To an oven-dried reaction vessel, add 5-Chloro-3-fluoro-2-iodopyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand (e.g., SPhos, XPhos), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water, via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography to obtain the 2-aryl-5-chloro-3-fluoropyridine product.

-

Protocol 2: Sonogashira Coupling at the C2 Position

This protocol describes a standard procedure for coupling with a terminal alkyne.

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 5-Chloro-3-fluoro-2-iodopyridine (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

-

Reaction Execution:

-

Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF/Et₃N.

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the 2-alkynyl-5-chloro-3-fluoropyridine.

-

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of 5-Chloro-3-fluoro-2-iodopyridine makes it a valuable building block for synthesizing complex molecules with important biological activities.

-

Pharmaceutical Intermediates: Halogenated pyridines are core components of numerous active pharmaceutical ingredients (APIs).[1] The precursor, 2-amino-5-chloro-3-fluoropyridine, is used in the synthesis of inhibitors of cyclin-dependent kinases (CDKs) for cancer therapy and disruptors of the glucokinase-glucokinase regulatory protein interaction for treating type II diabetes.[17] The ability to selectively functionalize the 2- and 5-positions of the pyridine ring allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.[1]

-

Agrochemical Development: The pyridine scaffold is also prevalent in modern agrochemicals. This intermediate can be used to construct novel pesticides, herbicides, and fungicides designed for enhanced crop protection and greater target specificity.[1][2]

Conclusion

5-Chloro-3-fluoro-2-iodopyridine is more than a simple chemical reagent; it is a sophisticated synthetic platform. The well-defined hierarchy of its carbon-halogen bond reactivity provides chemists with precise control over molecular construction. By enabling selective, sequential cross-coupling reactions, this building block facilitates the efficient synthesis of highly functionalized pyridine derivatives, accelerating innovation in the critical fields of medicine and agriculture. A thorough understanding of its properties, reactivity, and handling requirements is essential for any scientist looking to leverage its full synthetic potential.

References

-

MDPI. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]

- Google Patents. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

Pharmaffiliates. The Chemistry of Innovation: Applications of 2-Chloro-3-iodopyridine. [Link]

- Google Patents. Synthesis method of 1- (5-chloro-3-fluoropyridin-2-yl) ethylamine.

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

MDPI. Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. [Link]

-

NIH National Library of Medicine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Watson International Ltd. 2-Chloro-5-fluoro-4-iodopyridine CAS 884494-49-9. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 884494-49-9|2-Chloro-5-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. watson-int.com [watson-int.com]

- 6. 884494-49-9 2-Chloro-5-fluoro-4-iodopyridine AKSci W9064 [aksci.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]

- 17. ossila.com [ossila.com]

An In-depth Technical Guide to 5-Chloro-3-fluoro-2-iodopyridine (CAS No. 514797-98-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Chloro-3-fluoro-2-iodopyridine, a key building block in modern medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established scientific principles and practical laboratory experience.

Introduction: A Versatile Halogenated Pyridine

5-Chloro-3-fluoro-2-iodopyridine is a polysubstituted pyridine ring system strategically adorned with three different halogen atoms. This unique arrangement of chloro, fluoro, and iodo groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the halogen substituents and the nitrogen atom in the pyridine ring significantly influences the electron density and reactivity of the molecule, paving the way for a diverse range of chemical transformations.

The strategic placement of the iodine atom at the 2-position, the fluorine atom at the 3-position, and the chlorine atom at the 5-position creates a molecule with multiple reactive sites. This allows for selective and sequential chemical modifications, a crucial aspect in the multi-step synthesis of pharmaceutical agents and other high-value chemical entities.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 514797-98-9 | [1] |

| Molecular Formula | C₅H₂ClFIN | [1] |

| Molecular Weight | 257.43 g/mol | [1] |

| Appearance | Light yellow solid | [2] |

| Purity | Typically ≥95% | [3] |

| Predicted Boiling Point | 219.7 ± 35.0 °C | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [1][3] |

Safety and Handling

5-Chloro-3-fluoro-2-iodopyridine is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory setting.

Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: [5]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Use a fume hood to minimize inhalation exposure.

-

Avoid contact with skin, eyes, and clothing.

-

In case of accidental exposure, seek immediate medical attention.

Synthesis Strategies: Accessing the Core Scaffold

A plausible synthetic approach could start from a readily available substituted aminopyridine, followed by sequential introduction of the fluoro, chloro, and iodo groups. The precise order of these steps would be critical to control regioselectivity and maximize yield.

Chemical Reactivity and Synthetic Utility

The true value of 5-Chloro-3-fluoro-2-iodopyridine lies in its versatile reactivity, which allows for the selective introduction of various functional groups.

Cross-Coupling Reactions: The Power of the C-I Bond

The carbon-iodine bond at the 2-position is the most labile of the three carbon-halogen bonds, making it the primary site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the iodopyridine with boronic acids or their esters. This is a cornerstone of modern drug discovery for constructing biaryl and heteroaryl-aryl structures.[8][9] The general mechanism for a Suzuki-Miyaura coupling is depicted below.

Suzuki-Miyaura Coupling Mechanism. This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Other Cross-Coupling Reactions: The C-I bond can also participate in other important transformations such as Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) reactions, further expanding the synthetic possibilities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the three halogen substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). While the C-I bond is the most reactive towards cross-coupling, the C-Cl and C-F bonds can be targeted by strong nucleophiles under specific reaction conditions. The relative reactivity of the C-Cl and C-F bonds in SNAr reactions can be influenced by the nature of the nucleophile and the reaction conditions, offering another layer of synthetic control.

Applications in Drug Discovery and Beyond

The structural motif of polysubstituted pyridines is prevalent in a vast number of biologically active compounds and pharmaceuticals. Halogenated pyridines are key intermediates in the synthesis of agrochemicals, pharmaceuticals, and materials.[10] The ability to selectively functionalize each position of the 5-Chloro-3-fluoro-2-iodopyridine ring makes it an exceptionally valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.

The introduction of fluorine into drug candidates can often lead to improved metabolic stability, enhanced binding affinity, and altered pharmacokinetic properties. The presence of the chloro and iodo groups provides handles for further chemical diversification to explore structure-activity relationships (SAR). While specific examples of marketed drugs derived directly from 5-Chloro-3-fluoro-2-iodopyridine are not publicly documented, its utility as a versatile intermediate in the discovery phase of drug development is clear.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction using an iodopyridine substrate. Note: This is a hypothetical procedure and must be adapted and optimized for the specific substrates and equipment used.

Objective: To synthesize a 2-aryl-5-chloro-3-fluoropyridine derivative.

Materials:

-

5-Chloro-3-fluoro-2-iodopyridine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert gas supply (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 5-Chloro-3-fluoro-2-iodopyridine (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.01-0.05 eq).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-3-fluoropyridine.

Sources

- 1. chempanda.com [chempanda.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine - Google Patents [patents.google.com]

- 6. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]

- 7. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. m.youtube.com [m.youtube.com]

- 10. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 5-Chloro-3-fluoro-2-iodopyridine

Abstract: 5-Chloro-3-fluoro-2-iodopyridine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern offers multiple reaction sites for further chemical modifications. This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Chloro-3-fluoro-2-iodopyridine, offering a predictive and interpretative framework for its characterization. While direct experimental spectra for this specific molecule are not widely published, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust analytical overview for researchers in drug development and related scientific fields.

Introduction: The Chemical Versatility of Polysubstituted Pyridines

Polysubstituted pyridines are a cornerstone of modern synthetic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of different halogen atoms on the pyridine ring, as seen in 5-Chloro-3-fluoro-2-iodopyridine (CAS No. 514797-98-9), imparts a unique combination of steric and electronic properties.[1] This substitution pattern allows for selective functionalization through various cross-coupling reactions, making it a valuable intermediate in the synthesis of complex molecular architectures.[2] Understanding the spectroscopic signature of this molecule is paramount for reaction monitoring, quality control, and structural verification.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for 5-Chloro-3-fluoro-2-iodopyridine. The principles behind the predicted spectral features will be discussed, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Predicted Spectroscopic Correlations

The arrangement of substituents on the pyridine ring dictates the expected spectroscopic outcomes. The following diagram illustrates the molecular structure and numbering of 5-Chloro-3-fluoro-2-iodopyridine.

Caption: Molecular structure of 5-Chloro-3-fluoro-2-iodopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 5-Chloro-3-fluoro-2-iodopyridine, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about its electronic environment and connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-4: This proton is expected to appear as a doublet of doublets. It will be coupled to the adjacent fluorine atom at position 3 (³JH-F) and to the proton at position 6 (⁴JH-H, a smaller meta-coupling).

-

H-6: This proton will likely appear as a doublet, coupled to the proton at position 4 (⁴JH-H).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.5 - 8.0 | dd | ³JH-F ≈ 6-8 Hz, ⁴JH-H ≈ 2-3 Hz |

| H-6 | 8.0 - 8.5 | d | ⁴JH-H ≈ 2-3 Hz |

Rationale for Predictions: The electron-withdrawing nature of the halogen substituents and the pyridine nitrogen will deshield the protons, shifting their signals downfield. The relative positions of the signals are influenced by the combined inductive and mesomeric effects of the halogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached halogens, and the signals for carbons bearing or adjacent to fluorine will show C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 90 - 100 | ²JC-F ≈ 20-30 Hz |

| C-3 | 155 - 165 | ¹JC-F ≈ 240-260 Hz |

| C-4 | 120 - 130 | ²JC-F ≈ 20-30 Hz |

| C-5 | 130 - 140 | ³JC-F ≈ 3-5 Hz |

| C-6 | 145 - 155 | ⁴JC-F ≈ 1-3 Hz |

Causality of Chemical Shifts and Couplings:

-

C-2: The direct attachment to the highly electronegative nitrogen and the iodine atom, along with the influence of the adjacent fluorine, will result in a complex electronic environment.

-

C-3: This carbon is directly bonded to fluorine, leading to a large one-bond C-F coupling constant and a significant downfield shift.

-

C-4, C-5, C-6: The chemical shifts of these carbons are influenced by the combined effects of the substituents, with smaller C-F couplings observed over multiple bonds.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[3]

-

A single resonance is expected for the fluorine atom at the C-3 position.

-

This signal will be split into a doublet by the adjacent proton at C-4 (³JF-H).

The chemical shift will be influenced by the other substituents on the ring. The presence of the electron-withdrawing chloro and iodo groups is expected to result in a downfield shift compared to unsubstituted 3-fluoropyridine.

Mass Spectrometry (MS): Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of 5-Chloro-3-fluoro-2-iodopyridine is C₅H₂ClFIN, with a monoisotopic mass of approximately 256.89 g/mol .

Expected Observations in the Mass Spectrum:

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight.

-

Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak with about one-third the intensity of the M⁺ peak.

-

Fragmentation: The fragmentation pattern will be influenced by the relative strengths of the C-halogen bonds. The C-I bond is the weakest, so an initial loss of an iodine radical (•I) is a likely fragmentation pathway, leading to a significant peak at [M-127]⁺. Subsequent fragmentation may involve the loss of chlorine or other neutral fragments.

Caption: A simplified predicted fragmentation pathway for 5-Chloro-3-fluoro-2-iodopyridine.

Infrared (IR) Spectroscopy: Vibrational Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.[4]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | C-H stretching (aromatic) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| 1300 - 1200 | C-F stretching |

| 800 - 700 | C-Cl stretching |

| ~700 | C-H out-of-plane bending |

Interpretation of Vibrational Modes: The pyridine ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, and their exact positions will be influenced by the overall electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of 5-Chloro-3-fluoro-2-iodopyridine is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring. The presence of halogen substituents can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted pyridine. The spectrum is typically recorded in a non-polar solvent like hexane or a polar solvent like ethanol to observe any solvatochromic effects.

Experimental Protocols: A General Guide

The following are generalized procedures for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Dissolve approximately 5-10 mg of 5-Chloro-3-fluoro-2-iodopyridine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for high-resolution mass data, or Electron Impact (EI) for fragmentation analysis.

-

Acquire the mass spectrum over a suitable m/z range.

IR Spectroscopy

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane).

-

Record the UV-Vis spectrum over a range of approximately 200-400 nm using a dual-beam spectrophotometer.

Caption: A generalized workflow for the comprehensive spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive overview of the spectroscopic properties of 5-Chloro-3-fluoro-2-iodopyridine. By understanding the expected NMR, MS, IR, and UV-Vis data, researchers can confidently identify and characterize this versatile building block in their synthetic endeavors. The principles and predictive data presented herein serve as a valuable resource for scientists engaged in the development of novel pharmaceuticals and functional materials.

References

-

The Journal of Organic Chemistry. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

- Google Patents. Preparation method of 2-fluoro-5-formyl chloropyridine.

-

SciSpace. IR Spectra and Vibrational Modes of the Hydrofluoroethers. [Link]

- Google Patents. Preparation method of fluoropyridine compounds.

-

PubChem. 5-Chloro-3-iodo-2-methoxypyridine. [Link]

-

MDPI. Radiosynthesis of 5-[ 18 F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[ 18 F]Fluorine Exchange Reaction. [Link]

-

NIST WebBook. Pyridine, 2-chloro-. [Link]

-

YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

Sources

A Technical Guide to 5-Chloro-3-fluoro-2-iodopyridine: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 5-Chloro-3-fluoro-2-iodopyridine is a strategically-substituted heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of three distinct halogen atoms on a pyridine core provides a powerful platform for complex molecule synthesis. The differential reactivity of the iodo, chloro, and fluoro groups allows for selective, sequential chemical modifications, making it an invaluable building block for drug discovery and development. This guide provides an in-depth analysis of its physicochemical properties, a plausible and detailed synthetic protocol, its characteristic reactivity, methods for its analytical characterization, and essential safety guidelines.

Introduction: The Strategic Value of Polysubstituted Pyridines

Polysubstituted pyridine scaffolds are ubiquitous in modern medicine and materials science. The incorporation of halogen atoms is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Halogenated pyridines, in particular, serve as versatile intermediates in the synthesis of complex organic molecules.[3][4]

5-Chloro-3-fluoro-2-iodopyridine stands out due to the principle of orthogonal reactivity . The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-I. This hierarchy allows synthetic chemists to selectively target one halogen for transformation while leaving the others intact. The C-2 iodine is the most labile and ideal for initial cross-coupling reactions. The C-5 chlorine can be functionalized under more forcing conditions, while the C-3 fluorine remains largely inert to these reactions but critically influences the electronic nature of the ring, often enhancing metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[2] This compound is, therefore, not just an intermediate but a sophisticated tool for building molecular complexity in a controlled manner.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 514797-98-9 | [5] |

| Molecular Formula | C₅H₂ClFIN | [5][6] |

| Molecular Weight | 257.43 g/mol | [5] |

| Appearance | White to off-white or brown solid | [7] |

| Purity | Typically ≥97% | |

| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere | [5] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions N [label="N", pos="0,1.2!"]; C1 [label="C", pos="-1.1,0.6!"]; C2 [label="-C", pos="-1.1,-0.6!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1.1,-0.6!"]; C5 [label="C-", pos="1.1,0.6!"];

// Define nodes for substituents I [label="I", pos="-2.2,1.2!"]; F [label="F", pos="-2.2,-1.2!"]; Cl [label="Cl", pos="2.2,-1.2!"];

// Draw bonds N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N;

// Draw double bonds (as thicker lines or with labels) edge [style=bold]; N -- C5; C1 -- C2; C3 -- C4;

// Attach substituents edge [style=solid]; C1 -- I; C2 -- F; C4 -- Cl; }

Caption: Chemical Structure of 5-Chloro-3-fluoro-2-iodopyridine.

Synthesis and Purification

While multiple routes to halogenated pyridines exist, a practical and scalable synthesis of 5-Chloro-3-fluoro-2-iodopyridine can be logically designed from a commercially available precursor. The causality for this proposed pathway lies in leveraging a well-established and reliable transformation: the Sandmeyer reaction.

Proposed Synthetic Pathway: The synthesis begins with 2-Amino-5-chloro-3-fluoropyridine, a readily accessible starting material.[8] The amino group at the C-2 position is an excellent handle for diazotization, followed by substitution with iodide. This approach is highly effective for installing an iodine atom onto an aromatic ring with high regioselectivity.

Caption: Workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

-

Diazotization:

-

To a cooled (0-5°C) suspension of 2-Amino-5-chloro-3-fluoropyridine (1.0 eq) in 20% aqueous sulfuric acid (5 volumes), add a solution of sodium nitrite (1.1 eq) in water (1 volume) dropwise, maintaining the internal temperature below 5°C.

-

Stir the resulting mixture at 0-5°C for 1 hour. The formation of the diazonium salt is the critical step, requiring low temperatures to prevent decomposition.

-

-

Iodide Substitution:

-

In a separate flask, dissolve potassium iodide (1.5 eq) in water (2 volumes) and cool to 0-5°C.

-

Add the previously prepared cold diazonium salt solution to the potassium iodide solution portion-wise, controlling the addition rate to manage gas evolution (N₂) and maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Workup and Extraction:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the dark color of excess iodine dissipates.

-

Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine (1 x 3 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a hexane/dichloromethane gradient.[9] This technique separates the desired product from starting material and non-polar byproducts.

-

Combine the product-containing fractions and evaporate the solvent to yield 5-Chloro-3-fluoro-2-iodopyridine as a solid.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of 5-Chloro-3-fluoro-2-iodopyridine lies in the selective reactivity of its carbon-halogen bonds, enabling its use in sequential cross-coupling reactions.

-

Primary Reactive Site (C-2 Iodine): The C-I bond is the weakest and most reactive, making it the preferred site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino groups at the 2-position under relatively mild conditions.

-

Secondary Reactive Site (C-5 Chlorine): The C-Cl bond is stronger and less reactive. It can participate in cross-coupling reactions, but typically requires more forcing conditions (e.g., higher temperatures, stronger phosphine ligands, or different catalyst systems) than the C-I bond. This differential allows for a second, distinct functionalization after the iodine has been displaced.

-

Inert Group (C-3 Fluorine): The C-F bond is the strongest and is generally unreactive under standard cross-coupling conditions. Its primary role is electronic, modulating the properties of the pyridine ring and the final molecule.

Caption: Generalized scheme for a Suzuki cross-coupling reaction at the C-2 position.

Applications in Drug Development

This building block is exceptionally valuable for constructing libraries of compounds for high-throughput screening and for the synthesis of targeted APIs.[7][8][10] Its utility is best demonstrated through a hypothetical synthetic pathway towards a complex, biologically active molecule.

Caption: Use of the scaffold in a hypothetical multi-step drug synthesis.

In this example, an aryl moiety, crucial for binding in a kinase active site, is first installed via a Suzuki coupling at the C-2 position. The resulting intermediate is then subjected to a Buchwald-Hartwig amination under different catalytic conditions to install a solubilizing or hydrogen-bonding amine group at the C-5 position, yielding the final complex target molecule.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Two signals are expected in the aromatic region (~7.5-8.5 ppm), each appearing as a doublet or doublet of doublets due to coupling with the fluorine atom and the adjacent proton. |

| ¹³C NMR | Five distinct signals are expected for the pyridine ring carbons. The carbons attached to halogens will show characteristic shifts and C-F coupling constants. The carbon bearing the iodine (C-2) will likely appear at a lower field than the others. |

| ¹⁹F NMR | A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom. |

| Mass Spec (MS) | The molecular ion peak (M+) should be observed at m/z ≈ 257, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1). |

Standard Analytical Protocols

-

NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the solid product.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

-

-

GC-MS Analysis for Purity Assessment:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature program that starts at ~50°C and ramps to ~280°C to ensure elution of the compound.

-

Purity can be determined by the relative area percentage of the main peak in the total ion chromatogram (TIC).

-

Safety and Handling

As a halogenated organic compound, 5-Chloro-3-fluoro-2-iodopyridine requires careful handling to minimize exposure and risk.

-

Potential Hazards:

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and decontaminate the area.[14]

-

Storage: Store the container tightly closed in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[5][12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

Conclusion

5-Chloro-3-fluoro-2-iodopyridine is a high-value synthetic building block whose utility is derived from the distinct and predictable reactivity of its three halogen substituents. This feature provides chemists with a robust and flexible platform for the regioselective synthesis of complex polysubstituted pyridines. Its application is particularly impactful in the field of drug discovery, where it enables the systematic and efficient construction of novel molecular entities with therapeutic potential. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for unlocking its full potential in both academic and industrial research.

References

-

PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

-

ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Unnamed Source. (n.d.). 5-Chloro-3-iodo-2-methoxypyridine. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

- Google Patents. (n.d.). CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.

-

MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

-

ACS Publications. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-chloro-5-fluoro-3-iodo-pyridine. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 514797-98-9|5-Chloro-3-fluoro-2-iodopyridine|BLD Pharm [bldpharm.com]

- 6. novasynorganics.com [novasynorganics.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ossila.com [ossila.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 2-Chloro-5-Fluoro-3-Iodopyridine | CAS 914225-13-9 | Structure, Properties, Applications & Supplier China [pipzine-chem.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Initial studies on functionalized halopyridines

An In-Depth Technical Guide to the Initial Studies of Functionalized Halopyridines for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy and Modern Renaissance of Halopyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a remarkable number of FDA-approved drugs and bioactive natural products.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The introduction of a halogen atom onto the pyridine ring—creating a halopyridine—dramatically expands its synthetic utility and modulates its physicochemical properties. Halopyridines are not merely intermediates; they are versatile building blocks that have enabled the synthesis of complex molecular architectures and have been instrumental in the discovery of novel therapeutics.[3][4]

This guide provides a comprehensive overview of the initial studies on functionalized halopyridines, intended for researchers and scientists in both academic and industrial settings. We will delve into the strategic considerations behind their synthesis, the nuances of their functionalization, and the critical analytical techniques for their characterization. Our focus will be on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your own research endeavors.

Part 1: The Synthetic Landscape of Halopyridines: A Tale of Regioselectivity and Reactivity

The synthesis of halopyridines is a mature field, yet one that continues to evolve with the advent of new catalytic systems and a deeper understanding of reaction mechanisms. The primary challenge lies in achieving regioselective halogenation, as the electronic nature of the pyridine ring dictates the position of electrophilic and nucleophilic attack.[5]

Direct Halogenation Strategies: Taming the Reactivity of Halogens

Direct halogenation of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution.[6] However, various methods have been developed to overcome this hurdle.

Fluorination:

The introduction of fluorine can be particularly challenging. Traditional methods often require harsh conditions.[7] Modern approaches offer milder alternatives:

-

Diazotization of Aminopyridines: A classic and reliable method involves the diazotization of aminopyridines in the presence of hydrogen fluoride or HF-pyridine solutions, followed by in-situ dediazoniation to yield the corresponding fluoropyridine.[8]

-

Electrophilic Fluorination: Reagents like Selectfluor® can be used for the electrophilic fluorination of 1,2-dihydropyridines, which can then be converted to fluorinated pyridines.[9]

Chlorination, Bromination, and Iodination:

These halogens are generally more straightforward to introduce than fluorine.

-

Bromination: The direct bromination of pyridine often requires forcing conditions.[10] A convenient method involves the preparation of a perbromide of pyridine hydrobromide, which upon heating, yields 3-bromopyridine and 3,5-dibromopyridine.[11] For regioselective C2-bromination, pyridine N-oxides can be activated with p-toluenesulfonic anhydride in the presence of a bromide source.

-

Iodination: The iodination of pyridines can be achieved with high regioselectivity, often targeting the C3 and C5 positions.[12] A green chemistry approach for the iodination of pyrimidine derivatives using solid iodine and silver nitrate under solvent-free conditions has also been developed.[13]

C-H Functionalization: A Paradigm Shift in Pyridine Chemistry

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyridines, obviating the need for pre-functionalized starting materials.[5][14]

-

Distal C-H Functionalization: While the C2 position is often readily functionalized due to the directing effect of the nitrogen atom, significant progress has been made in the functionalization of the more remote C3 and C4 positions.[15] This can be achieved through various strategies, including the use of transition metal catalysis and temporary dearomatization.[6]

-

Iridium-Catalyzed Borylation: A notable advancement is the iridium-catalyzed C-H borylation, which allows for the introduction of a boronate ester at the meta-position of the pyridine ring.[16] This versatile intermediate can then be further functionalized, for instance, through halogenation.[15]

Part 2: Unleashing the Synthetic Potential: Cross-Coupling Reactions of Halopyridines

The true synthetic power of halopyridines is realized in their participation in transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.

The Suzuki-Miyaura Coupling: A Workhorse in Biaryl Synthesis

The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is one of the most widely used cross-coupling reactions.[17] It is particularly valuable for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

While bromopyridines are often effective coupling partners with traditional palladium catalysts, the use of more challenging chloropyridines has been enabled by the development of highly active catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[18] However, it is important to note that 2-pyridyl boron reagents can be unstable and exhibit poor reactivity in Suzuki-Miyaura couplings, posing a significant challenge.[19]

Experimental Protocol: A Generalized Suzuki-Miyaura Coupling of a Halopyridine

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon), combine the halopyridine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.) in a degassed solvent (e.g., dioxane/water, DMF/water).[20]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if necessary, a ligand.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Other Key Cross-Coupling Reactions

Beyond the Suzuki-Miyaura coupling, several other transition-metal-catalyzed reactions are indispensable for the functionalization of halopyridines:

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a wide range of aminopyridines.

-

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, offering a route to alkynylpyridines.

-

Negishi Coupling: This reaction utilizes organozinc reagents and is known for its high functional group tolerance.[21]

-

Nickel-Catalyzed Cross-Coupling: Nickel catalysts offer a cost-effective alternative to palladium and can enable unique reactivity, such as the direct formation of 2-arylpyridines from the corresponding halides.[22]

Part 3: Structural Elucidation and Characterization: Ensuring Purity and Confirming Identity

Unambiguous characterization of newly synthesized functionalized halopyridines is paramount to ensure their suitability for downstream applications. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Techniques: A Window into Molecular Structure

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For fluorinated compounds, ¹⁹F NMR is also a crucial technique.[7]

-

Mass Spectrometry (MS): MS provides information about the molecular weight of a compound and can be used to determine its elemental composition through high-resolution mass spectrometry (HRMS).

X-Ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state.[23] This technique is invaluable for confirming the regiochemistry of substitution and determining the absolute configuration of chiral centers.[24] The resulting structural data are crucial for understanding structure-activity relationships in drug discovery.[25][26]

Part 4: Applications in Drug Discovery and Beyond: The Impact of Functionalized Halopyridines

The versatility of functionalized halopyridines has made them indispensable in the pharmaceutical and agrochemical industries.[1][4]

Privileged Scaffolds in Medicinal Chemistry

The pyridine ring is the second most common nitrogen heterocycle found in FDA-approved drugs.[1] The introduction of halogens and other functional groups allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. Examples of pyridine-containing drugs include:

-

Torasemide: An antihypertensive drug.[1]

-

Pyridostigmine: Used in the treatment of myasthenia gravis.[1]

-

Vismodegib: An anti-cancer drug.[1]

Building Blocks for Complex Molecule Synthesis

Functionalized halopyridines serve as key starting materials and intermediates in the synthesis of a wide array of complex organic molecules, including natural products and materials with novel electronic properties.[27]

Visualizations

Diagram 1: Key Synthetic Routes to Functionalized Halopyridines

Caption: Key synthetic pathways to functionalized halopyridines.

Diagram 2: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion: A Bright Future for a Classic Scaffold

The study of functionalized halopyridines is a vibrant and essential area of chemical research. While classic methods remain relevant, the continuous development of novel synthetic strategies, particularly in the realm of C-H functionalization and cross-coupling catalysis, promises to further expand the synthetic toolbox available to chemists. The insights gained from these initial studies are fundamental to the design and synthesis of the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC - NIH. (n.d.).

- Pyridine synthesis - Organic Chemistry Portal. (n.d.).

- Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. (n.d.).

- Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules - AIR Unimi. (n.d.).

- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed. (n.d.).

- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. (n.d.).

- Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. - White Rose Research Online. (n.d.).

- C-H functionalization of pyridines - PubMed. (n.d.).

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines | Organic Letters. (n.d.).

- Bromopyridine: Common isomorphs, synthesis, applications and storage - Chempanda. (n.d.).

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.).

- Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines - Benchchem. (n.d.).

- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes | Journal of the American Chemical Society. (n.d.).

- Molecular Iodine-Mediated Chemoselective Synthesis of Multisubstituted Pyridines through Catabolism and Reconstruction Behavior of Natural Amino Acids | Organic Letters - ACS Publications. (n.d.).

- Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines | Request PDF - ResearchGate. (n.d.).

- THE BROMINATION OF PYRIDINE1. (n.d.).

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.).

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021, October 12).

- Synthesis of functionalized 2-arylpyridines from 2-halopyridines and various aryl halides via a nickel catalysis | Request PDF - ResearchGate. (n.d.).

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. (n.d.).

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. (n.d.).

- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.).

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).

- C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance | Request PDF. (n.d.).

- New method for introducing fluorinated components into molecules - Uni Münster. (2024, May 16).

- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. (n.d.).

- Suzuki reaction - Wikipedia. (n.d.).

- C-H Functionalization of Pyridines - ResearchGate. (n.d.).

- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents. (n.d.).

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (n.d.).

- Full article: Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride. (n.d.).

- Regioselective Bromination of Fused Pyridine N-Oxides - TCI Chemicals. (2014, August 25).

- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs. (n.d.).

- Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. (n.d.).

- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (n.d.).

- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. (n.d.).

- C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- Regioselective synthesis of 4-functionalized pyridines - OUCI. (n.d.).

- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - MDPI. (n.d.).

- Synthesis of Highly Functionalized Pyridines: A Metal-Free Cascade Process - PubMed. (2021, September 3).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).

- A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. (n.d.).

- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate. (n.d.).

- X-ray crystallography - Wikipedia. (n.d.).

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. chempanda.com [chempanda.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]